molecular formula C20H27BrN2O B11220322 5-(3-Bromophenyl)-3-(4-hexylcyclohexyl)-1,2,4-oxadiazole

5-(3-Bromophenyl)-3-(4-hexylcyclohexyl)-1,2,4-oxadiazole

Cat. No.: B11220322
M. Wt: 391.3 g/mol
InChI Key: CEAKOJKSFZHFGD-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)-3-(4-hexylcyclohexyl)-1,2,4-oxadiazole: is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as materials science, medicinal chemistry, and organic electronics. The presence of the bromophenyl and hexylcyclohexyl groups imparts unique chemical and physical properties to the molecule, making it a subject of study for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Bromophenyl)-3-(4-hexylcyclohexyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of a hydrazide with a nitrile oxide. The general steps are as follows:

    Preparation of Hydrazide: The starting material, 3-bromobenzohydrazide, is prepared by reacting 3-bromobenzoic acid with hydrazine hydrate.

    Formation of Nitrile Oxide: The nitrile oxide is generated in situ from the corresponding oxime using an oxidizing agent such as sodium hypochlorite.

    Cyclization: The hydrazide and nitrile oxide are then reacted under controlled conditions to form the oxadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group.

    Reduction: Reduction reactions can target the oxadiazole ring or the bromophenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

    Oxidation: Products may include bromophenyl oxadiazole derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms of the oxadiazole or bromophenyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Catalysis: Acts as a ligand in coordination chemistry for catalysis.

Biology and Medicine:

    Biological Probes: Used in the development of fluorescent probes for biological imaging.

Industry:

    Polymer Science: Incorporated into polymers to enhance their electronic properties.

    Coatings: Used in the formulation of advanced coatings with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(3-Bromophenyl)-3-(4-hexylcyclohexyl)-1,2,4-oxadiazole depends on its application. In materials science, its electronic properties are due to the conjugated system of the oxadiazole ring, which allows for efficient charge transport. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

    5-Phenyl-1,2,4-oxadiazole: Lacks the bromine and hexylcyclohexyl groups, resulting in different physical and chemical properties.

    5-(4-Bromophenyl)-1,2,4-oxadiazole: Similar but with the bromine atom in a different position, affecting reactivity and applications.

    3-(4-Hexylcyclohexyl)-1,2,4-oxadiazole: Lacks the bromophenyl group, leading to different electronic properties.

Uniqueness: The presence of both the bromophenyl and hexylcyclohexyl groups in 5-(3-Bromophenyl)-3-(4-hexylcyclohexyl)-1,2,4-oxadiazole imparts unique electronic and steric properties, making it distinct from other oxadiazole derivatives. This combination of functional groups allows for specific interactions and applications that are not possible with simpler oxadiazole compounds.

Properties

Molecular Formula

C20H27BrN2O

Molecular Weight

391.3 g/mol

IUPAC Name

5-(3-bromophenyl)-3-(4-hexylcyclohexyl)-1,2,4-oxadiazole

InChI

InChI=1S/C20H27BrN2O/c1-2-3-4-5-7-15-10-12-16(13-11-15)19-22-20(24-23-19)17-8-6-9-18(21)14-17/h6,8-9,14-16H,2-5,7,10-13H2,1H3

InChI Key

CEAKOJKSFZHFGD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CCC(CC1)C2=NOC(=N2)C3=CC(=CC=C3)Br

Origin of Product

United States

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